
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazole carbaldehydes. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, the 3,5-substituted pyrazole derivatives can be synthesized in good yield by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
Molecular Structure Analysis
The molecular structure of “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3,5-dimethyl-1H-pyrazole is known as a versatile scaffold in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Preparation of Pyrazolato Ligated Complexes
3,5-dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in the field of coordination chemistry.
Antibacterial Activity
N-1-substituted derivatives of 3,5-dimethyl-1H-pyrazole have been found to exhibit antibacterial activity . This makes them of interest in the development of new antibacterial agents.
Synthesis of Condensed Heterocyclic Systems
3,5-dimethyl-1H-pyrazole is largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . These compounds have various applications in medicinal chemistry.
Green Synthesis
The pyrazole scaffold is often synthesized using green synthesis methods . Green synthesis is a method of producing chemicals that reduces the environmental impact of the production process. It involves the use of environmentally friendly solvents and catalysts, and aims to reduce waste and energy consumption .
Biological Activity
Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . This makes them of interest in the development of new therapeutic agents .
Safety And Hazards
The safety data sheet for a similar compound, “1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-butyl-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOXTUOFDYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
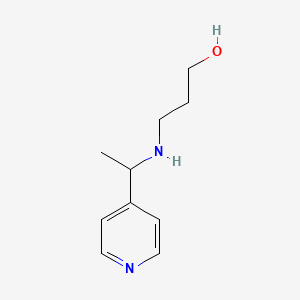
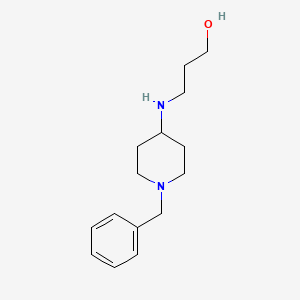
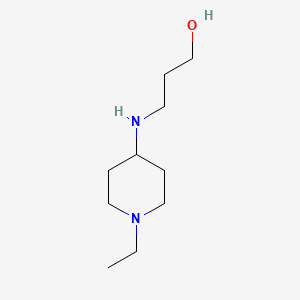
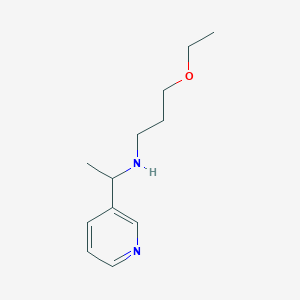
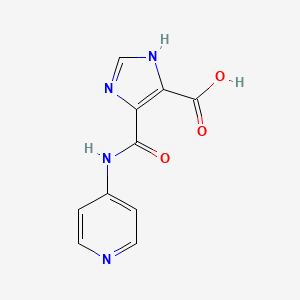
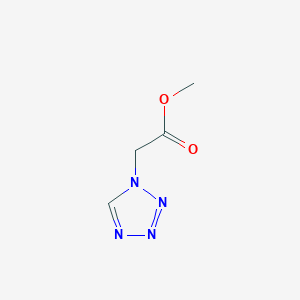
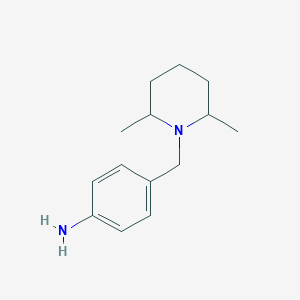
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
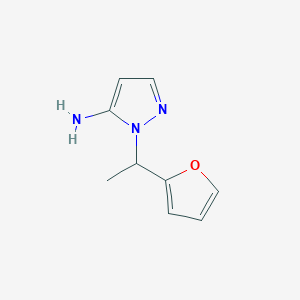
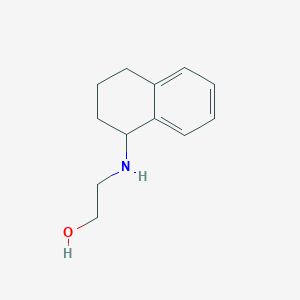

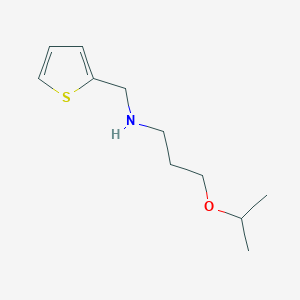
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)